molecular formula C13H14N2O3 B13447771 Methylphenobarbital-d3

Methylphenobarbital-d3

Cat. No.: B13447771
M. Wt: 249.28 g/mol
InChI Key: ALARQZQTBTVLJV-BMSJAHLVSA-N
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Description

Methylphenobarbital-d3, also known as 5-Ethyl-1-(methyl-d3)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, is a deuterated form of methylphenobarbital. It is a barbiturate derivative primarily used as an anticonvulsant and sedative. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylphenobarbital-d3 involves the incorporation of deuterium into the methyl group of methylphenobarbital. This can be achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process requires precise control of reaction conditions to ensure the incorporation of deuterium and the purity of the final product. The compound is then purified and characterized using various analytical techniques .

Chemical Reactions Analysis

Types of Reactions

Methylphenobarbital-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Scientific Research Applications

Methylphenobarbital-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Methylphenobarbital-d3 exerts its effects by binding to a distinct site associated with the chloride ion channel at the gamma-aminobutyric acid (GABA) A receptor. This binding increases the duration of time for which the chloride ion channel remains open, thereby prolonging the inhibitory effect of GABA in the thalamus. This mechanism enhances the sedative and anticonvulsant properties of the compound .

Comparison with Similar Compounds

Methylphenobarbital-d3 is similar to other barbiturate derivatives such as:

    Phenobarbital: Another barbiturate used as an anticonvulsant and sedative.

    Secobarbital: A barbiturate with similar sedative properties but different pharmacokinetics.

    Pentobarbital: Known for its use in anesthesia and euthanasia.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

249.28 g/mol

IUPAC Name

5-ethyl-5-phenyl-1-(trideuteriomethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H14N2O3/c1-3-13(9-7-5-4-6-8-9)10(16)14-12(18)15(2)11(13)17/h4-8H,3H2,1-2H3,(H,14,16,18)/i2D3

InChI Key

ALARQZQTBTVLJV-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C(C(=O)NC1=O)(CC)C2=CC=CC=C2

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2

Origin of Product

United States

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